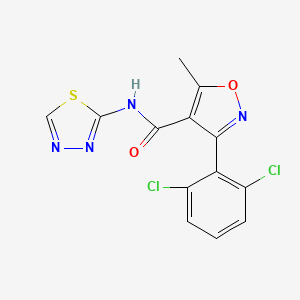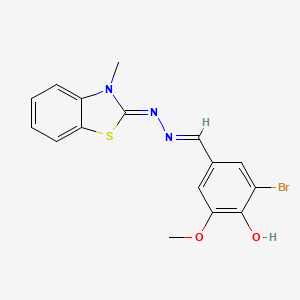
4-(isopropylsulfonyl)-2-(2-phenylethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(isopropylsulfonyl)-2-(2-phenylethyl)morpholine, also known as IPSM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 4-(isopropylsulfonyl)-2-(2-phenylethyl)morpholine is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, apoptosis, and inflammation. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, histone deacetylase, and proteasome, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the pathogenesis of Alzheimer's disease. This compound has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. Additionally, this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(isopropylsulfonyl)-2-(2-phenylethyl)morpholine in lab experiments include its high potency, selectivity, and low toxicity. However, this compound has some limitations, such as its poor solubility in water and its tendency to degrade in the presence of light and air.
Orientations Futures
There are several future directions for 4-(isopropylsulfonyl)-2-(2-phenylethyl)morpholine research. One area of interest is the development of new synthetic methods to improve the yield and purity of this compound. Another area of interest is the elucidation of the mechanism of action of this compound, which could lead to the development of new therapeutic agents. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential clinical applications.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. The synthesis method of this compound involves the reaction of 4-morpholineethanol with isopropylsulfonyl chloride and 2-phenylethyl bromide in the presence of a base. This compound has been found to inhibit the growth of cancer cells, inhibit the activity of acetylcholinesterase, and reduce the production of pro-inflammatory cytokines. Although this compound has some limitations, further research is needed to investigate its potential clinical applications.
Méthodes De Synthèse
The synthesis of 4-(isopropylsulfonyl)-2-(2-phenylethyl)morpholine involves the reaction of 4-morpholineethanol with isopropylsulfonyl chloride and 2-phenylethyl bromide in the presence of a base. This reaction results in the formation of this compound, which can be purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
4-(isopropylsulfonyl)-2-(2-phenylethyl)morpholine has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. This compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-(2-phenylethyl)-4-propan-2-ylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-13(2)20(17,18)16-10-11-19-15(12-16)9-8-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYZFDQPMKGDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCOC(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6016792.png)
![7-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6016800.png)
![5-(4-ethoxyphenyl)-N-[2-(4-ethyl-1-piperazinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B6016806.png)
![6-methyl-4-[4-(4-thiomorpholinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B6016812.png)

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}nicotinamide](/img/structure/B6016817.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-(6,7,8,9-tetrahydrodibenzo[b,d]furan-4-yloxy)-2-propanol](/img/structure/B6016832.png)

![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6016851.png)
![N-{2-[(2,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B6016868.png)
![4-(4-methoxy-3-methylbenzyl)-3-{2-oxo-2-[4-(2-pyrazinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6016875.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6016892.png)
